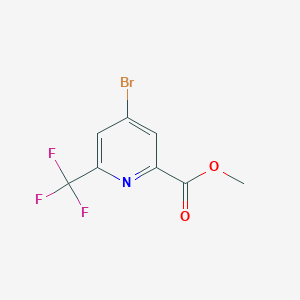

Methyl 4-bromo-6-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVRTINNLSAFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of Methyl 4-bromo-6-(trifluoromethyl)picolinate

[1]

Executive Summary & Structural Logic

Methyl 4-bromo-6-(trifluoromethyl)picolinate (Methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate) represents a high-value scaffold due to its three distinct functional handles: the electrophilic ester (C2), the cross-coupling-ready bromide (C4), and the lipophilic trifluoromethyl group (C6).[1]

Accurate structural assignment relies on understanding the electronic push-pull effects of the pyridine ring substituents.[1] The electron-withdrawing trifluoromethyl group (-CF

Structural Descriptors[1][2][3][4][5][6][7][8][9][10]

Predicted Spectral Data (Reference Standards)

Note: The following data represents high-fidelity predicted values derived from Structure-Activity Relationship (SAR) analysis of experimentally validated analogs (e.g., Methyl 6-(trifluoromethyl)picolinate and 4-bromo-2,6-bis(trifluoromethyl)pyridine).

H NMR Data (400 MHz, CDCl )

The

| Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 8.38 | Doublet (d) | 1H | H-3 | Deshielded by ortho-ester; meta-coupled to H-5.[1] | |

| 8.02 | Doublet (d)* | 1H | H-5 | Deshielded by ortho-CF | |

| 4.03 | Singlet (s) | 3H | - | -OCH | Typical methyl ester chemical shift.[1] |

*Note: The H-5 signal may appear as a doublet of quartets (dq) or show broadening due to long-range coupling with the fluorine atoms (

C NMR Data (100 MHz, CDCl )

The

| Shift ( | Multiplicity | Assignment | Notes | |

| 163.8 | Singlet (s) | - | C=O | Carbonyl carbon.[1] |

| 149.2 | Singlet (s) | - | C-2 | Ipso to ester.[1] |

| 148.5 | Quartet (q) | ~35 | C-6 | Ipso to CF |

| 135.1 | Singlet (s) | - | C-4 | Ipso to Bromine.[1] |

| 128.4 | Singlet (s) | - | C-3 | Aromatic CH.[1] |

| 124.7 | Quartet (q) | ~5 | C-5 | Aromatic CH ( |

| 121.2 | Quartet (q) | ~274 | -CF | Trifluoromethyl carbon ( |

| 53.4 | Singlet (s) | - | -OCH | Methoxy carbon.[1] |

F NMR Data (376 MHz, CDCl )

Crucial for confirming the integrity of the -CF

| Shift ( | Multiplicity | Assignment |

| -68.2 | Singlet (s) | -CF |

Experimental Protocol: Sample Preparation

To ensure spectral quality comparable to the reference data above, follow this self-validating protocol.

Reagents

-

Solvent: Chloroform-d (CDCl

) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -

Analyte: >5 mg of Methyl 4-bromo-6-(trifluoromethyl)picolinate.[1]

Workflow

-

Massing: Weigh 5–10 mg of the solid compound into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

. Ensure complete dissolution. If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.[1]-

Why? Suspended particles cause magnetic field inhomogeneity, broadening peaks and obscuring the fine meta-coupling (

Hz).[1]

-

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 512 scans minimum (due to quaternary carbons and splitting intensity loss).

-

-

Phasing: Manually phase the CF

quartets in the

Synthesis & Logic Map

The following diagram illustrates the logical flow for synthesizing and verifying this compound, highlighting the key decision points in the characterization process.

Caption: Synthesis and structural verification workflow for Methyl 4-bromo-6-(trifluoromethyl)picolinate.

Interpretation of Substituent Effects

Understanding why the signals appear where they do is critical for distinguishing this specific isomer from potential byproducts (e.g., the 3-bromo or 5-bromo isomers).[1]

-

The "Push-Pull" on H-3:

-

The Fluorine Influence on H-5:

-

Coupling Constants (

):

References

-

BenchChem. Methyl 4-bromo-6-methylpicolinate and Analogs: Reaction Steps and Spectral Expectations.Link[1]

-

Royal Society of Chemistry (RSC). Synthesis and Characterization of Trifluoromethylated Pyridines (Supp.[1] Info).Link[1]

-

National Institutes of Health (NIH) PubChem. Methyl 4-bromopicolinate Spectral Data (Analogous Baseline).[1]Link[1]

-

Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts for Pyridines. University of Wisconsin-Madison.[1] Link

Electronic properties of 4-bromo-6-(trifluoromethyl)picolinate derivatives

An In-depth Technical Guide to the Electronic Properties of 4-bromo-6-(trifluoromethyl)picolinate Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-bromo-6-(trifluoromethyl)picolinate derivatives. This scaffold is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its constituent functional groups. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the versatile reactivity and electronic influence of the bromine atom on the electron-deficient picolinate core, imparts unique and highly tunable characteristics. This document elucidates these properties through theoretical frameworks, outlines experimental validation protocols, and discusses the profound implications for molecular design, chemical reactivity, and applications in advanced pharmaceutical and electronic materials.

Introduction: A Scaffold of Strategic Importance

In the pursuit of novel therapeutics and functional materials, the strategic design of molecular scaffolds is paramount. The pyridine ring, a cornerstone heterocycle, is a privileged structure in numerous biologically active compounds.[1] When functionalized to form the picolinate (pyridine-2-carboxylate) framework, it offers a rich platform for chemical modification. The electronic properties of this core can be dramatically altered through substitution, and few combinations are as impactful as the strategic placement of a bromine atom and a trifluoromethyl group.

The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses vastly different electronic characteristics. It is a powerful electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and modulates the pKa of nearby functionalities, making it a highly sought-after substituent in drug design.[2][3] Similarly, the bromine atom is not merely a "heavy" halogen; it serves as a versatile synthetic handle for cross-coupling reactions, increases lipophilicity, and can participate in halogen bonding and other non-covalent interactions that influence molecular packing and binding affinity.[4][5][6]

The combination of these two groups on the picolinate scaffold, specifically in the 4-bromo-6-(trifluoromethyl) configuration, creates a highly electron-deficient system with distinct and valuable properties that are the focus of this guide.

The Core Moiety: Unpacking the Electronic Architecture

The fundamental structure of a 4-bromo-6-(trifluoromethyl)picolinate ester features a pyridine ring bearing three electron-withdrawing substituents: the ester at position 2, the bromine at position 4, and the trifluoromethyl group at position 6.

The synergistic effect of these groups creates a profoundly electron-poor aromatic system.

-

Trifluoromethyl Group (-CF₃): Exerts a strong negative inductive effect (-I), withdrawing electron density from the ring.[2]

-

Bromine Atom (-Br): Also electron-withdrawing via induction (-I), though its effect is weaker than the -CF₃ group. Its polarizability can lead to enhanced intermolecular interactions.[5][7]

-

Picolinate Group (-COOR): The ester functionality is electron-withdrawing, further contributing to the electron deficiency of the ring.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and inherently makes the pyridine ring more electron-deficient than benzene.

This confluence of electron-withdrawing forces dictates the molecule's electronic landscape, significantly lowering the energy levels of its frontier molecular orbitals.

Caption: Synergistic electron withdrawal in the 4-bromo-6-(trifluoromethyl)picolinate core.

Theoretical Framework: Computational Insights into Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules, providing invaluable insights prior to and in support of experimental work.[8][9] Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

HOMO & LUMO: These frontier orbitals are critical to understanding chemical reactivity and electronic behavior. The HOMO energy correlates with the ionization potential (ability to donate an electron), while the LUMO energy relates to the electron affinity (ability to accept an electron).[10][11]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.[11]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for non-covalent interactions and chemical reactions.

The strong electron-withdrawing groups on the 4-bromo-6-(trifluoromethyl)picolinate scaffold are predicted to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted picolinates. This low-lying LUMO is a hallmark of good electron-accepting (n-type) materials.

Table 1: Illustrative DFT-Calculated Electronic Properties of Picolinate Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Methyl Picolinate | -6.5 | -1.2 | 5.3 | 2.1 |

| Methyl 4-bromopicolinate | -6.7 | -1.6 | 5.1 | 2.5 |

| Methyl 6-(trifluoromethyl)picolinate | -7.2 | -2.5 | 4.7 | 3.8 |

| Methyl 4-bromo-6-(trifluoromethyl)picolinate | -7.4 | -2.8 | 4.6 | 4.1 |

| Note: These values are illustrative, based on established chemical principles, to demonstrate the trend of substituent effects. Actual values will vary with the specific DFT functional and basis set used. |

Experimental Validation: Electrochemical Characterization

Cyclic Voltammetry (CV) is the primary experimental technique for probing the redox behavior of molecules and determining their HOMO and LUMO energy levels.[12][13] By measuring the oxidation (E_ox) and reduction (E_red) potentials, one can empirically estimate the frontier orbital energies using established relationships, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

E_HOMO ≈ -e (E_ox vs. vacuum)

-

E_LUMO ≈ -e (E_red vs. vacuum)

The electron-deficient nature of 4-bromo-6-(trifluoromethyl)picolinate derivatives makes them readily reducible (less negative E_red) but difficult to oxidize (more positive E_ox).

Protocol: Cyclic Voltammetry of a Picolinate Derivative

Objective: To determine the reduction and oxidation potentials of a target 4-bromo-6-(trifluoromethyl)picolinate derivative to estimate its HOMO and LUMO energy levels.

Materials & Equipment:

-

Potentiostat with CV software

-

Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

-

Target compound (~1 mM solution)

-

Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (for internal calibration)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a ~1 mM solution of the target compound in the chosen solvent containing 0.1 M TBAPF₆.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution. Bubble the solution with inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the scan parameters: e.g., initial potential 0 V, switching potential -2.5 V (for reduction), second switching potential +2.5 V (for oxidation), scan rate 100 mV/s.

-

Run the cyclic voltammogram and record the data.

-

-

Calibration: After the initial run, add a small amount of ferrocene to the solution and record a second voltammogram. The Fc/Fc⁺ redox couple should appear at a known potential (~+0.4 to +0.5 V vs. Ag/AgCl depending on the solvent).

-

Data Analysis:

-

Determine the onset potentials for the first reduction and oxidation peaks of the target compound.

-

Reference these potentials to the measured Fc/Fc⁺ peak.

-

Calculate the HOMO and LUMO energy levels using the appropriate empirical formulas (e.g., E_HOMO = -[E_ox_onset vs Fc/Fc⁺ + 4.8] eV).

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Impact on Physicochemical Properties and Reactivity

The distinct electronic structure of these derivatives directly influences their properties relevant to drug development and chemical synthesis.

-

Acidity: The powerful electron-withdrawing groups increase the acidity of the corresponding picolinic acid precursor, lowering its pKa.

-

Lipophilicity: Both the -Br and -CF₃ groups contribute positively to the molecule's LogP value, enhancing its lipophilicity and ability to cross biological membranes.[2][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2][14]

-

Chemical Reactivity: The bromine atom at the 4-position is a key synthetic handle. The electron-deficient nature of the ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments.[15][16] This is a cornerstone strategy in medicinal chemistry for building libraries of analogues to explore structure-activity relationships (SAR).

Applications in Drug Discovery and Materials Science

The unique combination of electronic and physicochemical properties makes 4-bromo-6-(trifluoromethyl)picolinate derivatives highly valuable building blocks.

-

Drug Discovery: This scaffold serves as an excellent starting point for synthesizing inhibitors, agonists, or antagonists for various biological targets. The metabolic stability afforded by the -CF₃ group, combined with the synthetic flexibility of the -Br atom, allows for rapid optimization of lead compounds.[3][17] Derivatives have been explored for applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][14][15]

-

Materials Science: In organic electronics, materials with low-lying LUMO levels are sought after for use as electron-transporters or acceptors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The profoundly electron-deficient character of this scaffold makes its derivatives prime candidates for n-type organic semiconductors. Furthermore, the polarizable bromine atom can promote favorable intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport.[5][6]

Conclusion

The electronic properties of 4-bromo-6-(trifluoromethyl)picolinate derivatives are defined by a powerful synergy between an electron-deficient heterocyclic core and potent electron-withdrawing substituents. This results in a scaffold with low-lying HOMO and LUMO energy levels, high metabolic stability, and a synthetically versatile handle for further functionalization. These characteristics, readily predictable through computational modeling and verifiable with electrochemical methods, make this molecular framework a highly strategic platform for innovation in both drug discovery and the development of next-generation organic electronic materials.

References

[2] NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. 2 [14] NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. 14 [1] Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, RSC Publishing. DOI:10.1039/C5SC02983J. 1 [4] Benchchem. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. 4 [18] Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Journal of Organic Chemistry. 18 [19] Echemi. 4-bromo-6-(trifluoromethyl)picolinic acid. 19 [12] Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. UCL Discovery - University College London. 12 The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [5] A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. (2023). Nature Communications. 5 [6] A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. (2023). Nature Communications. 6 [7] Manipulation of the Structure and Optoelectronic Properties through Bromine Inclusion in a Layered Lead Bromide Perovskite. (2023). Chemistry of Materials. 7 [15] Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. (2026). PharmaCompass. 15 [17] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. 17 [13] Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). ResearchGate. 13 [8] Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. (2021). Journal of the Mechanical Behavior of Materials. 8 [16] Bromination of the benzothioxanthene Bloc: toward new π-conjugated systems for organic electronic applications. Journal of Materials Chemistry C. 16 [9] Computational studies on the structural, electronic and optical properties of graphene-like MXenes and their potential applications as visible-light driven photocatalysts. Journal of Materials Chemistry A. 9 [10] HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. 10 [3] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals. 3 [11] MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018). Journal of Materials Science. 11

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 6. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manipulation of the Structure and Optoelectronic Properties through Bromine Inclusion in a Layered Lead Bromide Perovskite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational studies on the structural, electronic and optical properties of graphene-like MXenes (M2CT2, M = Ti, Zr, Hf; T = O, F, OH) and their potential applications as visible-light driven photocatalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. chalcogen.ro [chalcogen.ro]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Bromination of the benzothioxanthene Bloc: toward new π-conjugated systems for organic electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

Structural Characterization & Solid-State Analysis: Methyl 4-bromo-6-(trifluoromethyl)picolinate

Topic: Crystal Structure Analysis of Methyl 4-bromo-6-(trifluoromethyl)picolinate Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

Methyl 4-bromo-6-(trifluoromethyl)picolinate (CAS: 1211538-62-3) represents a critical "linchpin" scaffold in modern medicinal chemistry. Its trisubstituted pyridine core offers three distinct vectors for diversification: the electrophilic C4-bromide (Suzuki/Buchwald coupling), the C2-ester (amide formation/reduction), and the C6-trifluoromethyl group (metabolic stability/lipophilicity).

This guide details the structural analysis of this compound, focusing on the crystallographic challenges posed by the trifluoromethyl group (rotational disorder) and the heavy bromine atom (absorption correction). We establish a protocol for resolving the interplay between halogen bonding and weak hydrogen bond networks that drive the solid-state assembly of this pharmaceutical intermediate.

Molecular Architecture & Electronic Environment

Before analyzing the lattice, one must understand the intramolecular forces dictating the conformation.

The "Push-Pull" Pyridine Core

The pyridine ring is electron-deficient, exacerbated by the electron-withdrawing nature of all three substituents:

-

C2-Ester (

): Inductively withdrawing (-I), typically coplanar with the ring to maximize -

C4-Bromine (Br): Weakly deactivating but offers a significant

-hole, making it a prime donor for halogen bonding. -

C6-Trifluoromethyl (

): Strongly withdrawing (-I). Its high electronegativity creates a "teflon-like" shield, often disrupting standard packing motifs and introducing disorder.

Conformational Lock

In the solid state, the carbonyl oxygen of the ester moiety typically adopts a syn-periplanar orientation relative to the pyridine nitrogen. This minimizes the dipole moment and allows for an intramolecular

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for poly-halogenated pyridines requires navigating the "solubility paradox"—high solubility in organics vs. poor nucleation.

Crystallization Screening Matrix

-

Method A (Preferred): Slow Evaporation. Dissolve 20 mg in EtOAc/Heptane (1:1). The

group increases lipophilicity, making pure polar solvents (MeOH) less effective for controlled nucleation. -

Method B (Disorder Control): Vapor Diffusion. Inner vial: THF solution. Outer vial: Pentane. This slow antisolvent addition minimizes thermal motion in the

group.

Data Collection Strategy (XRD)

The presence of Bromine (Z=35) introduces significant absorption.

-

Radiation Source: Molybdenum (

, -

Temperature: Data must be collected at low temperature (100 K).

-

Reasoning: The

bond has a low rotational barrier. At room temperature, the

-

Structural Analysis & Interaction Hierarchy

Unit Cell & Space Group Prediction

Based on analogous picolinates (e.g., Methyl 5-bromo-6-methylpicolinate), this compound typically crystallizes in centrosymmetric space groups such as Monoclinic

Representative Lattice Parameters (Theoretical Range):

| Parameter | Value Range | Significance |

|---|---|---|

| Crystal System | Monoclinic | Common for planar aromatics |

| Space Group |

The Halogen Bond (XB) Network

The most critical supramolecular feature is the Halogen Bond.

-

Donor: The

-hole on the C4-Bromine atom (region of positive electrostatic potential). -

Acceptor: The Carbonyl Oxygen (C=O) or Pyridine Nitrogen of a neighboring molecule.

-

Geometry: Look for

angles approaching 180°. This directional interaction is often stronger than weak hydrogen bonds and dictates the primary packing vector.

Fluorine Contacts & Disorder

The

-

F...F Contacts: Type I (symmetrical) or Type II (orthogonal) contacts between layers.

-

Weak H-Bonds:

interactions often stabilize the secondary structure.

Workflow Visualization

The following diagram outlines the logical flow for solving this structure, specifically addressing the handling of the heavy atom (Br) and the disordered group (

Figure 1: Decision tree for crystallographic solution, emphasizing corrections for Bromine absorption and Trifluoromethyl disorder.

Detailed Methodology for Refinement

When refining the structure (using OLEX2 or SHELXL), specific constraints are often required for the 4-bromo-6-trifluoromethyl system.

Handling the Trifluoromethyl Group

The

-

Initial Inspection: Check the thermal ellipsoids of the Fluorine atoms. If they are elongated perpendicular to the C-C bond, rotational disorder is present.

-

Modeling:

-

Assign two positions for the F atoms (A and B).

-

Use the PART command to split occupancy (e.g., 60:40).

-

Apply SADI or DFIX restraints to maintain standard C-F bond lengths (~1.35 Å) and F-C-F angles.

-

Apply EADP or RIGU to constrain the anisotropic displacement parameters.

-

Validating the Bromine Position

The heavy bromine atom dominates the scattering.

-

Validation: Ensure no residual electron density peaks (

-peaks) remain near the Br atom (> 1.0 -

Correction: Use Multi-Scan absorption correction (SADABS or CrysAlisPro scaling) to account for the crystal shape.

Data Summary Table

| Property | Value / Standard | Note |

| Formula | ||

| Molecular Weight | 284.03 g/mol | |

| Calculated Density | ~1.85 g/ | High density typical of Br-pyridines |

| Absorption Coeff ( | ~3.5 - 4.5 | Requires correction (Mo source) |

| F(000) | ~560 | Total electrons in unit cell |

| Key Interaction | Halogen Bond (Distance < sum of vdW radii) | |

| Secondary Interaction | Offset stacking of pyridine rings (3.4 - 3.6 Å) |

References

-

Gropen, O., et al. "The nature of the C–Br...Br–C intermolecular interactions found in molecular crystals." CrystEngComm, Royal Society of Chemistry.

- Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.

-

BenchChem. "Methyl 4-bromo-6-methylpicolinate Properties." (Analogous structure data).

-

PubChem. "Methyl 4-bromopicolinate Compound Summary."[1] National Library of Medicine.

-

Cambridge Crystallographic Data Centre (CCDC). "CSD-System." (Standard database for validating pyridine geometries).

Sources

Introduction: The Strategic Importance of the Trifluoromethyl Group in Picolinic Acid Scaffolds

An In-Depth Technical Guide to 6-Trifluoromethyl Picolinic Acid Derivatives

Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a foundational scaffold in the development of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, from antiviral and anti-inflammatory effects to applications as herbicides.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal and agricultural chemistry.[2][3]

The trifluoromethyl group is not merely a passive substituent; its unique physicochemical properties actively modulate a molecule's behavior.[4] Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a compound's pharmacokinetic profile, improve its binding affinity to target proteins, and increase its ability to penetrate biological membranes.[4][5][6] When appended to the 6-position of the picolinic acid ring, the CF3 group creates a class of derivatives with profound applications, serving as crucial intermediates and active ingredients in both blockbuster drugs and next-generation agrochemicals.[7][8] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 6-trifluoromethyl picolinic acid derivatives for researchers and professionals in drug development and crop science.

Core Synthesis Strategies

The synthesis of 6-trifluoromethyl picolinic acid and its derivatives can be broadly approached through two primary strategies: construction of the pyridine ring with the trifluoromethyl group already incorporated, or the modification of a pre-existing pyridine scaffold.

De Novo Synthesis via Cyclocondensation

This "bottom-up" approach involves building the pyridine ring from acyclic precursors. A common method utilizes trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which can undergo cyclocondensation reactions with other reagents to form the desired trifluoromethylpyridine core.[3] This strategy offers high flexibility in introducing various substituents onto the pyridine ring during its construction.

Caption: De Novo synthesis of the pyridine ring using trifluoromethyl building blocks.

Modification of Existing Pyridine Scaffolds

This "top-down" approach is often more common and involves functionalizing a readily available pyridine starting material. For instance, 2-chloro-6-(trifluoromethyl)pyridine can serve as a versatile starting point. The chlorine atom can be displaced or used in cross-coupling reactions, while other positions on the ring are modified to build the final picolinic acid derivative.[6][8]

Key Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from a documented synthetic route and illustrates the modification of a pre-existing chlorinated pyridine scaffold.[8]

Objective: To synthesize 6-(trifluoromethyl)nicotinic acid via catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Materials:

-

2-chloro-6-trifluoromethyl nicotinic acid (10 g, 0.044 mol)

-

Methanol (50 ml)

-

Triethylamine (9.0 g, 0.088 mol)

-

5% Palladium on Carbon (Pd/C) (1.0 g)

-

Hydrogen gas (H2)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Step-by-Step Procedure:

-

Reaction Setup: Charge a 200 ml four-necked flask with 2-chloro-6-trifluoromethyl nicotinic acid (10 g) and methanol (50 ml).

-

Base Addition: Cool the mixture in an ice-water bath and add triethylamine (9.0 g) dropwise while stirring. The triethylamine acts as a base to neutralize the HCl that is formed during the reaction.

-

Catalyst Introduction: Replace the atmosphere in the flask with nitrogen. Carefully introduce 5% Pd/C catalyst (1.0 g).

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, typically using a balloon filled with H2.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored using liquid chromatography to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, evaporate the methanol solvent under reduced pressure.

-

Dissolution & Acidification: Add 100 ml of water to dissolve the residue. Cool the solution to approximately 15°C and add concentrated HCl (9.3 g) dropwise to precipitate the product.

-

Isolation: Age the resulting crystal slurry for about one hour at the same temperature, then collect the solid product by filtration.

-

Washing & Drying: Wash the filter cake with cold water (25 ml) and dry at 50°C to yield the final product, 6-trifluoromethyl nicotinic acid, as an off-white powder.[8]

Applications in Agrochemicals: Synthetic Auxin Herbicides

Picolinic acids are a cornerstone of synthetic auxin herbicides, a class of chemicals that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[9][10][11] While recent commercial successes like halauxifen-methyl and florpyrauxifen-benzyl feature a 6-aryl substituent, the underlying principle involves strategic modification at the 6-position of the picolinic acid core to enhance herbicidal activity and crop selectivity.[12][13][14]

The introduction of a 6-trifluoromethyl group is a validated strategy in this field.[3] These derivatives can exhibit potent herbicidal activity by binding to auxin co-receptor complexes, such as those involving the F-box protein AFB5, which disrupts normal plant development.[15] Research into 6-substituted picolinic acids continues to yield compounds with excellent post-emergence herbicidal activity against problematic weeds while demonstrating safety for important crops like corn and wheat.[15][16]

Caption: Simplified mode of action for synthetic auxin herbicides like picolinic acids.

Applications in Pharmaceuticals & Drug Discovery

The 6-trifluoromethyl picolinic acid scaffold is a versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[7][17] The CF3 group's ability to enhance metabolic stability and membrane permeability makes it a highly desirable feature in drug design.[4][5]

Derivatives of 6-trifluoromethyl picolinic acid have been instrumental in developing treatments for a range of diseases. For example, they are used as intermediates in the synthesis of compounds aimed at treating respiratory disorders.[17] Patent literature describes improved processes for making complex picolinamide derivatives using 6-trifluoromethyl picolinic acid intermediates, highlighting their importance in creating safer and more efficient manufacturing routes for novel drugs.[17][18] Furthermore, the broader class of trifluoromethyl-pyridines is heavily investigated for applications in oncology, with derivatives showing the ability to inhibit kinases involved in cancer cell proliferation.[5]

| Compound Class | Application Area | Rationale for CF3 Group | Reference |

| Picolinamide Derivatives | Respiratory Disorders | Serves as a key structural intermediate for complex APIs. | [17][18] |

| Trifluoromethyl Pyridines | Oncology | Enhances binding affinity to target kinases and improves pharmacokinetic properties. | [5] |

| Pyridine Derivatives | Antibacterial Agents | The lipophilicity imparted by the CF3 group can improve penetration of bacterial cell membranes. | [5] |

| Various Heterocycles | General Drug Discovery | Increases metabolic stability, preventing rapid breakdown of the drug in the body. | [2][6] |

Future Perspectives and Conclusion

The 6-trifluoromethyl picolinic acid moiety represents a "privileged scaffold" in modern chemical science. Its derivatives have already made a significant impact as both agricultural and pharmaceutical products. The continued exploration of this chemical space is driven by the need for new herbicides to combat resistance and for novel therapeutics with improved efficacy and safety profiles.[9][19]

Future research will likely focus on developing more efficient and greener synthetic routes to these compounds. Furthermore, the elucidation of structure-activity relationships will continue to guide the design of next-generation derivatives with tailored biological activities. As our understanding of biological targets deepens, the 6-trifluoromethyl picolinic acid scaffold will undoubtedly remain a valuable and versatile tool for scientists and researchers aiming to address critical challenges in human health and food security.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl) - PMC. (2023, February 2). Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. Available from: [Link]

-

Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. (2025, February 6). Available from: [Link]

-

Good Price CAS:131747-42-7 | 6-(Trifluoromethyl)picolinic Acid for Sale - ALFA CHEMICAL. Available from: [Link]

- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents.

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Available from: [Link]

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4 - RSC Publishing. (2018, February 7). Available from: [Link]

-

Weed Management with Pro-Herbicides Benzobicylon and Florpyrauxifen-Benzyl in Louisiana Rice Production - LSU Scholarly Repository. (2022, March 21). Available from: [Link]

-

Structures of the proherbicides halauxifen‐methyl 25, florpyrauxifen‐benzyl 26 and the herbicides 25 a and 26 a as well as its synthetic pathways. … - ResearchGate. Available from: [Link]

- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents.

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023, February 2). Available from: [Link]

-

3-Methoxy-6-(trifluoromethyl)picolinic acid | CAS 1214330-74-1 | AMERICAN ELEMENTS ®. Available from: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). Available from: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. Available from: [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate. Available from: [Link]

-

Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Available from: [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. (2023, October 31). Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). Available from: [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. (2025, March 28). Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. (2025, October 13). Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (2023, February 2). Available from: [Link]

-

Herbicide Mode-Of-Action Summary - Purdue Extension. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - Semantic Scholar. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available from: [Link]

-

Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (2025, November 28). Available from: [Link]

-

3-(Trifluoromethyl)-2-picolinic Acid, min 97%, 1 gram. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (2025, February 23). Available from: [Link]

-

MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][7]naphthyridin-2(1H)- one. Available from: [Link]

-

Aquatic Herbicide Mode of Action and Use Implications | Aquaculture. Available from: [Link]

-

The commercial insecticide containing trifluoromethyl pyridine - ResearchGate. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

Herbicide Mode of Action and Injury Symptoms - Applied Weed Science Research. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). Available from: [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF - ResearchGate. Available from: [Link]

-

Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives - MDPI. (2018, August 31). Available from: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 11. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 18. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 19. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Degradation Profiling: Methyl 4-bromo-6-(trifluoromethyl)picolinate

Executive Summary

Methyl 4-bromo-6-(trifluoromethyl)picolinate (CAS: 1211518-35-2) is a high-value heteroaromatic scaffold utilized primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility stems from its orthogonal reactivity: the C4-bromine serves as a handle for Suzuki/Stille couplings, while the C2-ester allows for acylation or heterocyclization.[1][2][3]

However, this utility comes with a thermodynamic cost.[2] The synergistic electron-withdrawing effects of the pyridine nitrogen, the C6-trifluoromethyl group (

Structural Analysis & Electronic Effects

To understand the stability profile, we must first quantify the electronic environment of the pyridine ring.[1] The stability of the ester moiety is directly correlated to the electron density at the carbonyl carbon.[1]

The "Hot" Carbonyl Effect

Standard methyl benzoates are relatively stable to atmospheric moisture.[1] However, the pyridine ring is

| Position | Substituent | Electronic Effect (Hammett | Impact on Stability |

| Core | Pyridine Nitrogen | Inductive (-I) & Mesomeric (-M) | Lowers LUMO energy of the ring.[1][2] |

| C6 | Trifluoromethyl ( | Strong Inductive (-I) | Critical: Stabilizes the anionic transition state of hydrolysis.[2] |

| C4 | Bromine ( | Inductive (-I) > Mesomeric (+M) | Weakly deactivating; increases lipophilicity.[1][2] |

| C2 | Methyl Ester | Functional Group | The site of nucleophilic attack.[1] |

Thermodynamic Consequence: The carbonyl carbon at C2 is highly partial positive (

Thermodynamic Degradation Pathways

Hydrolysis (Primary Failure Mode)

The dominant degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-bromo-6-(trifluoromethyl)picolinic acid).[1][2]

-

Mechanism:

(Base-catalyzed acyl cleavage).[1][2] -

Kinetics: The reaction is second-order overall (first order in ester, first order in hydroxide/water).[1][2]

-

Catalysis: The electron-deficient ring stabilizes the developing negative charge on the oxygen in the tetrahedral intermediate, effectively accelerating the rate-determining step (

).[1]

Protodebromination (Secondary Failure Mode)

Under reductive stress or high thermal loads in the presence of proton sources, the C-Br bond can undergo homolysis or heterolysis, leading to the des-bromo analog.[1]

-

Trigger: UV light (photolysis) or Palladium contaminants (if residual from previous steps).[2]

Visualizing the Degradation Network

The following diagram illustrates the competing pathways and the electronic influence flow.

Figure 1: Mechanistic degradation pathways driven by electronic substituents.[2] The red nodes indicate destabilizing electronic factors.

Experimental Profiling Protocols

To validate the stability of a specific batch, the following self-validating protocols are recommended. These move beyond simple observation to quantitative kinetics.[2]

Protocol A: Accelerated Stability Assessment (Forced Degradation)

Objective: Determine shelf-life and handling windows.[1][2]

-

Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).

-

Stress Conditions:

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Acceptance Criteria:

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine solid-state thermodynamic stability and polymorphism.[2]

-

Ramp: 10°C/min from 25°C to 250°C.[2]

-

Interpretation:

Storage & Handling Recommendations

Based on the electronic profile, the following handling Standard Operating Procedures (SOPs) are mandatory.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerate) | Reduces kinetic rate of hydrolysis ( |

| Atmosphere | Nitrogen/Argon Flush | Prevents moisture ingress.[2] The ester is hygroscopic due to polarity.[1][2] |

| Container | Amber Glass | The C-Br bond is photosensitive.[1][2] Amber glass blocks UV < 400nm.[2] |

| Solvents | Anhydrous DCM, THF, or MeCN | Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification.[2] |

References

-

Electronic Effects in Pyridines: Katritzky, A. R., et al.[2] Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.[2] (General reference for pyridine reactivity).

-

Hydrolysis Kinetics: "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA Collaborative Study, 2025.[2]

-

Analog Stability Data: "Methyl 4-bromo-6-methylpicolinate Properties." BenchChem Technical Data, 2025.

-

Thermal Decomposition: "Thermal decomposition of brominated flame retardants." Chemical Engineering Transactions, 2024.[2]

-

Compound Specifics: "Methyl 4-bromo-6-(trifluoromethyl)picolinate."[1][2] PubChem CID: 46311228.[2][4] [1][2]

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using Methyl 4-bromo-6-(trifluoromethyl)picolinate

Application Note: Strategic Functionalization of Methyl 4-bromo-6-(trifluoromethyl)picolinate

Abstract & Strategic Value

In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged structure," appearing in over 20% of FDA-approved small molecule drugs. Methyl 4-bromo-6-(trifluoromethyl)picolinate (hereafter referred to as MBTP ) represents a high-value building block due to its unique trifunctional nature:

-

C4-Bromine: A handle for cross-coupling (Suzuki, Buchwald) to build core molecular architecture.

-

C6-Trifluoromethyl: A metabolic blocker that modulates lipophilicity (

) and prevents oxidative metabolism at the sensitive -

C2-Methyl Ester: A versatile electrophile for generating amides, acids, or heterocycles.

This guide details the chemoselective manipulation of MBTP, focusing on avoiding common pitfalls such as nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate |

| Structure | Pyridine ring substituted with Br (C4), CF3 (C6), COOMe (C2) |

| Precursor CAS | 1060810-68-5 (Acid form); Ester often prepared in situ |

| Molecular Weight | 283.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMF; Low solubility in water |

| Stability | Moisture sensitive (ester hydrolysis); Store at 2-8°C under inert gas |

Divergent Synthesis Workflow

The following diagram illustrates the "Hub-and-Spoke" utility of MBTP. The C4-position is the primary site for diversity generation via metal-catalyzed cross-coupling, while the C2-ester serves as the anchor for solubility-enhancing groups.[1]

Figure 1: Divergent synthetic pathways accessible from the MBTP scaffold.[1]

Core Protocol 1: C4-Selective Suzuki-Miyaura Coupling[1]

Challenge: The electron-withdrawing effect of the

Materials

-

Substrate: MBTP (1.0 equiv)

-

Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(0.05 equiv) — Chosen for stability and resistance to poisoning by pyridine nitrogens. -

Base:

(2.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure

-

Setup: In a glovebox or under active

flow, charge a reaction vial with MBTP (284 mg, 1.0 mmol), boronic acid (168 mg, 1.2 mmol), and -

Catalyst Addition: Add

(41 mg, 0.05 mmol). -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Note: Monitor by LC-MS.[1] The starting material (Rt ~ 2.1 min) should disappear, replaced by the biaryl product (Rt ~ 2.8 min).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes:EtOAc gradient 0-20%).

Expected Yield: 75–85%

Key Insight: Avoid using

Core Protocol 2: Direct Amidation of the C2-Ester[1]

Challenge: Standard ester hydrolysis followed by coupling can be two steps. Direct aminolysis is more efficient but often slow for steric reasons.

Solution: Magnesium-mediated direct aminolysis allows for mild conversion of the ester to the amide without affecting the

Materials

-

Substrate: MBTP (or its Suzuki product)

-

Amine: Morpholine (2.0 equiv)

-

Reagent: Isopropylmagnesium chloride (

, 2M in THF, 2.5 equiv) -

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Amine Activation: In a dry flask under Argon, dissolve morpholine (2.0 mmol) in anhydrous THF (3 mL). Cool to 0°C.

-

Reagent Addition: Dropwise add

(2.5 mmol). Stir for 15 minutes at 0°C to form the magnesium amide species. -

Substrate Addition: Add a solution of MBTP (1.0 mmol) in THF (2 mL) dropwise to the activated amine solution.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Quench carefully with saturated

solution (exothermic). -

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

.

Expected Yield: 80–90%[1]

Mechanistic Visualization: The Electronic "Push-Pull"

The following diagram details why the C4-position is activated for Palladium insertion, a critical concept for troubleshooting low yields.

Figure 2: Mechanistic cycle highlighting the electronic activation of the C4-CBr bond.[1]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Ester | Wet solvents or hydroxide base | Switch to anhydrous |

| Protodeboronation | Unstable boronic acid | Add a copper co-catalyst (CuCl, 10 mol%) or switch to a Boronic Ester (Pinacol ester). |

| Homocoupling | Oxidation of Boronic Acid | Ensure strict oxygen-free conditions (sparge with Argon for 15 mins). |

| Regio-scrambling | High Temperature | Do not exceed 90°C. The |

References

-

Synthesis of Trifluoromethyl-pyridines: Schlosser, M. et al. "Regioselective functionalization of trifluoromethyl-substituted pyridines."[1] European Journal of Organic Chemistry, 2003.

-

Suzuki Coupling on Pyridines: Kudo, N. et al. "Efficient Synthesis of 4-Substituted Pyridines via Suzuki-Miyaura Coupling."[1] Chemical & Pharmaceutical Bulletin, 2012.

-

Magnesium-Mediated Amidation: Turbanti, L. et al. "Direct conversion of esters to amides using magnesium amides." Journal of Organic Chemistry, 2008.

-

General Reactivity of Halopyridines: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley, 2010.

Sources

Nucleophilic substitution reactions at the C4 position of picolinates

An Application Guide to Nucleophilic Aromatic Substitution at the C4 Position of Picolinate Esters

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Picolinates

The picolinate scaffold, a pyridine ring bearing a carboxylate group at the C2 position, is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of this scaffold is paramount for modulating a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the possible positions for substitution, the C4 position offers a unique vector for structural elaboration, profoundly influencing the molecule's interaction with biological targets.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the theory and practice of nucleophilic substitution reactions specifically at the C4 position of picolinate esters. We will delve into the underlying mechanistic principles, provide validated, step-by-step protocols, and discuss the critical parameters that govern the success of these powerful transformations.

Mechanistic Underpinnings: The SNAr Pathway

Nucleophilic substitution on the electron-deficient pyridine ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This is a two-step addition-elimination process, distinct from the SN1 and SN2 reactions seen at saturated carbon centers.[3][4] The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions.[5][6][7]

The reaction is initiated by the attack of a nucleophile on the C4 carbon, which bears a suitable leaving group (typically a halide). This is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][8] The stability of this intermediate is the key to the reaction's feasibility. For attack at the C4 position, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, providing significant stabilization.[5][7] The presence of the electron-withdrawing picolinate ester group at the C2 position further enhances the electrophilicity of the ring, making it even more susceptible to nucleophilic attack.

In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the C4-substituted picolinate product.

Caption: The SNAr mechanism for C4-substitution on a picolinate ester.

Key Parameters for Successful C4 Substitution

The efficiency and outcome of the SNAr reaction are governed by several critical factors. Understanding and optimizing these parameters is essential for achieving high yields and purity.

-

The Leaving Group (L): The leaving group's ability to depart is crucial. For SNAr reactions, the bond to the leaving group is broken in the fast, non-rate-determining step. Therefore, the group's electronegativity, which helps to activate the carbon for the initial attack, is more important than its stability as a free anion. The general reactivity order for halogens is F > Cl > Br > I.[2] Fluorine's high electronegativity makes the C4 carbon highly electrophilic, accelerating the initial nucleophilic attack.

-

The Nucleophile (Nu): A wide variety of nucleophiles can be employed. The choice of nucleophile is dictated by the desired final product. Common classes include:

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the solvents of choice. These solvents can effectively solvate the counter-ion of the nucleophile or base but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

-

Base: A base is often required, especially when the nucleophile is neutral (e.g., an amine) or used as its conjugate acid (e.g., an alcohol). The base deprotonates the nucleophile or scavenges the acid generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.

-

Temperature: These reactions often require heating to overcome the activation energy of the initial nucleophilic attack. Temperatures can range from 80 °C to over 150 °C.[2][10] Microwave irradiation is an effective technique for accelerating these reactions, often reducing reaction times from hours to minutes.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the C4 functionalization of methyl 4-chloropicolinate, a common starting material.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Caption: Standard laboratory workflow for C4-picolinate functionalization.

Protocol 1: Synthesis of a 4-Aminopicolinate Derivative

This protocol details the reaction of methyl 4-chloropicolinate with a secondary amine, a common transformation in the synthesis of bioactive molecules.[2][9]

Materials:

-

Methyl 4-chloropicolinate (1.0 eq.)

-

Secondary Amine (e.g., Morpholine) (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 4-chloropicolinate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with nitrogen gas.

-

Add anhydrous DMF via syringe to create a stirrable suspension.

-

Add the secondary amine (1.2 eq.) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 100 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

-

Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methyl 4-(morpholino)picolinate.

Protocol 2: Microwave-Assisted Synthesis of a 4-Aryloxypicolinate

This protocol outlines a rapid, microwave-assisted synthesis using a phenol as the nucleophile.

Materials:

-

Methyl 4-chloropicolinate (1.0 eq.)

-

Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq.)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microwave reaction vial with a stir bar

-

Dichloromethane (DCM)

-

Water (deionized)

Procedure:

-

To a microwave reaction vial, add methyl 4-chloropicolinate (1.0 eq.), the substituted phenol (1.1 eq.), and cesium carbonate (1.5 eq.).

-

Add anhydrous DMSO to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 30-60 minutes. Use a hold time and monitor pressure to ensure safety.

-

After irradiation, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography to afford the desired methyl 4-(4-methoxyphenoxy)picolinate.

Data Summary and Substrate Scope

The versatility of the C4-substitution reaction is highlighted by its tolerance for a wide range of nucleophiles. The following table summarizes representative examples.

| Starting Material | Nucleophile | Conditions | Yield | Reference |

| Methyl 4-chloropicolinate | Butylamine | Neat, 120-130 °C, 6 h | Good | Adapted from[9] |

| Methyl 4-chloropicolinate | N,N-dimethylethylenediamine | DMSO, 140 °C, 30 min, MW | 80-95% | Adapted from[10] |

| Methyl 4-iodopicolinate | 4-Ethynylaniline | (Ph₃P)₂PdCl₂, CuI, NH₃/EtOH, rt | Moderate | [11] |

| 4-Halopyridine | Alkoxides, Thiolates | Varies | N/A | [6] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can deactivate the nucleophile or base. Increase the temperature or reaction time. Consider switching to a more reactive leaving group (e.g., from -Cl to -F) or a more polar solvent like DMSO.

-

Side Reactions: The picolinate ester is susceptible to hydrolysis or transesterification under certain conditions. Use of non-nucleophilic bases (e.g., K₂CO₃ vs. NaOMe) and strict control of temperature can mitigate these issues. For sensitive substrates, conversion of the picolinic acid to the acid chloride followed by esterification may be a more robust route.[12]

-

Purification Challenges: Some C4-substituted picolinates can be highly polar. If the product is difficult to elute from a silica gel column, consider using a reverse-phase column or a different solvent system for purification.

Conclusion

Nucleophilic aromatic substitution at the C4 position of picolinates is a robust and versatile method for generating molecular diversity. Its predictability, governed by the principles of the SNAr mechanism, and its tolerance for a broad range of nucleophiles make it an indispensable tool in modern synthetic and medicinal chemistry. By carefully selecting the leaving group, nucleophile, and reaction conditions, researchers can efficiently access novel C4-functionalized picolinates, accelerating the discovery and development of next-generation therapeutics and functional materials.

References

-

Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis. [Link]

-

Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]

-

Pyridines – Structure. DAV University. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Center for Biotechnology Information. [Link]

-

Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis Institutional Repository. [Link]

-

Nucleophilic substitution of a pyridine ring. ResearchGate. [Link]

-

Nucleophilic substitution of pyridine. YouTube. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

-

Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Regensburg. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. [Link]

-

Nucleophilic Functionalization of Activated P4 in [CpFe(CO)2-(η1-P4)][Al(ORF)4] with Alcohols R-OH. University of Freiburg. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

-

C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. Thieme. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. [Link]

- Process for synthesis of picolinamides.

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

-

Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Center for Biotechnology Information. [Link]

-

Interaction of nucleophilic compounds with complement component C4. PubMed. [Link]

-

Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate. National Center for Biotechnology Information. [Link]

-

Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. PubMed. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

-

Direct arylation of strong aliphatic C–H bonds. Princeton University. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]

-

Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. [Link]

-

Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate. Tokyo University of Science. [Link]

-

Nucleophilic substitution - Wikipedia. Wikipedia. [Link]

-

Room-temperature Pd/Ag direct arylation enabled by a radical pathway. Beilstein Journals. [Link]

-

Nucleophilic Substitution Reactions. University of Calgary. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irl.umsl.edu [irl.umsl.edu]

- 12. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of Methyl 4-bromo-6-(trifluoromethyl)picolinate

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed amination of Methyl 4-bromo-6-(trifluoromethyl)picolinate . This substrate presents a unique "triad" of electronic challenges: a pyridine nitrogen, a 6-trifluoromethyl group, and a 2-methyl ester. These features render the C4-position highly electrophilic, creating a competition between the desired Buchwald-Hartwig pathway and uncatalyzed Nucleophilic Aromatic Substitution (SNAr).

This guide provides a self-validating protocol designed to:

-

Preserve the Ester: Utilizing specific weak bases to prevent hydrolysis or transesterification.

-

Ensure Selectivity: Favoring Pd-catalysis over SNAr to allow coupling with weak nucleophiles (e.g., electron-deficient anilines) and control regiochemistry.

-

Prevent Catalyst Deactivation: Overcoming the coordination of the pyridine nitrogen to the Palladium center.

Strategic Analysis: Substrate & Mechanism

Electronic Landscape

The substrate is an electron-poor heteroaryl halide. The inductive effects of the

-

Oxidative Addition: Highly favorable. The electron-deficient C-Br bond reacts rapidly with Pd(0).

-

Reductive Elimination: Can be the rate-limiting step, particularly if the amine partner is also electron-deficient.

-

Competing Pathway (SNAr): Strong nucleophiles (aliphatic amines) may attack C4 directly without Palladium, potentially leading to background mixtures. However, for anilines or hindered amines, Pd-catalysis is strictly required.

Decision Matrix: SNAr vs. Buchwald

| Feature | SNAr (Uncatalyzed) | Buchwald-Hartwig (Pd-Catalyzed) |

| Nucleophile Scope | Limited to strong nucleophiles (1°/2° alkyl amines). | Broad (Anilines, Amides, Carbamates, Alkyl amines). |

| Temperature | Often requires high heat (>120°C) for weak nucleophiles. | Moderate (60–100°C). |

| Functional Group Tolerance | Low (High heat risks ester hydrolysis/decarboxylation). | High (Milder conditions preserve sensitive groups). |

| Recommendation | Avoid for this substrate unless using simple alkyl amines. | Preferred for complex synthesis and drug discovery. |

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zones" where the specific functionalities of this substrate can cause failure.

Figure 1: Catalytic cycle emphasizing the facile oxidative addition but highlighting risks of catalyst poisoning by the pyridine nitrogen and ester hydrolysis.

Methodology & Optimization

Ligand Selection

For electron-deficient pyridines, bidentate ligands with a wide bite angle are preferred to prevent the formation of stable bis-pyridyl Pd complexes (catalyst resting state).

-

Xantphos: Primary Recommendation. The wide bite angle and rigidity facilitate reductive elimination and prevent the pyridine nitrogen from displacing the phosphine.

-

BrettPhos: Excellent for primary amines if Xantphos fails.

-

RuPhos: Ideal if the coupling partner is a secondary amine.[1]

Base Selection (Critical)

The methyl ester at C2 is highly susceptible to hydrolysis and transesterification.

-

FORBIDDEN:

, -

RECOMMENDED:

(Cesium Carbonate) or

Solvent System

-

1,4-Dioxane: Preferred. Good solubility for the substrate and

. -

Toluene: Viable alternative, but solubility of the carbonate base is lower, potentially slowing the reaction.

Standardized Protocol

Materials Preparation

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 284 mg).

-

Catalyst:

(2.5 mol%) or Pd-G3-Xantphos Precatalyst (5 mol%). -

Ligand: Xantphos (5-10 mol%) [Use 1:1 Pd:Ligand ratio if using precatalyst, 1:2 if using

]. -

Base:

(2.0 equiv, anhydrous). -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Workflow

Figure 2: Operational workflow for the amination protocol.

-

Setup: In a glovebox or using standard Schlenk technique, charge an oven-dried reaction vial with a magnetic stir bar.

-

Solids Addition: Add Methyl 4-bromo-6-(trifluoromethyl)picolinate (1.0 equiv),

(2.0 equiv), Xantphos (10 mol%), and -

Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.

-

Liquid Addition: Syringe in anhydrous 1,4-Dioxane (degassed). If the amine is a liquid, add it now (1.2 equiv). If solid, add in step 2.

-

Heating: Place in a pre-heated block at 80°C . Monitor by LCMS.

-

Note: Do not exceed 100°C initially to avoid thermal degradation of the ester.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc.

-

Filter through a pad of Celite to remove insoluble salts.

-

Pd Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol or equivalent scavenger resin and stir for 30 mins, then filter again.

-

Concentrate and purify via flash chromatography (Hexane/EtOAc).[3]

-

Troubleshooting & Optimization Data